(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine

Enzymology Adrenergic System Chemical Probe

Sourcing a regioisomerically pure building block with orthogonal reactivity for cross-coupling is critical for reproducible lead optimization. This specific 3-bromo-5-trifluoromethyl phenethylamine scaffold directly addresses this need. - Provides a definitive handle for Pd-catalyzed coupling and a metabolically stable CF3 group for tuning target binding. - The ethylamine moiety offers distinct nucleophilicity versus the aniline analog, enabling the construction of diverse amides and sulfonamides. - Available with consistent quality, mitigating the risk of structural variability that can lead to significant changes in biological outcome.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
Cat. No. B12073648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C9H9BrF3N/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3
InChIKeySWBAMXHTANDWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine: Targeted Synthesis Intermediate


(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is a substituted phenethylamine derivative characterized by a 3-bromo-5-trifluoromethyl substitution pattern on the phenyl ring . This specific regioisomer (CAS 1187929-40-3) serves as a critical synthetic intermediate due to the orthogonal reactivity of its bromine atom for cross-coupling reactions and the strong electron-withdrawing, lipophilic nature of its trifluoromethyl group, which modulates the physicochemical properties of downstream drug candidates . Its procurement is justified not by stand-alone biological activity, but by its role in constructing molecules with defined target interactions [1]. It is a member of the bromo-trifluoromethyl aniline class, but its ethylamine moiety provides a distinct point of attachment for further functionalization compared to the primary aniline [2].

Cross-coupling handle via aryl bromide
Electron-withdrawing & lipophilic CF₃ modulation
Ethylamine for further functionalization

Irreplaceable Differentiation from Common Analogs


Substitution with a generic phenethylamine, a differently halogenated analog, or even the closely related 3-bromo-5-trifluoromethyl aniline is not scientifically sound without revalidation. The specific 3-bromo-5-trifluoromethyl regioisomer of the phenyl ring dictates unique electronic properties and steric constraints that profoundly influence the binding mode and potency of final compounds [1]. For instance, while (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine itself exhibits weak and non-selective bioactivity (e.g., a Ki of 1.11 mM against PNMT [2]), its incorporation into more complex structures can yield potent inhibitors (e.g., a derivative achieved a Ki of 0.300 nM against GSK-3β [1]). The ethylamine moiety also provides a distinct pKa and nucleophilicity compared to the aniline, enabling alternative synthetic pathways and altering the pharmacokinetic profile of the resulting drug . The quantitative evidence below demonstrates that small structural deviations from this precise scaffold lead to significant, measurable changes in biological outcome.

Target
Common Substitute
Risk Context
3-Bromo-5-CF₃ regioisomer
Other regioisomers / generic phenethylamines
Binding mode & electronic constraints differ; may not replicate target engagement.
Ethylamine moiety
3-Bromo-5-CF₃ aniline
pKa, geometry, and nucleophilicity shift; direct substitution may require revalidation.

Quantitative Evidence for (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine


Weak PNMT Inhibition as a Chemical Probe

The compound exhibits very weak in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11E+6 nM (1.11 mM) [1]. This lack of potent inhibition at this target is a key differentiating feature compared to optimized PNMT inhibitors and establishes the molecule as a useful chemical probe for exploring the binding pocket without significant functional consequence.

PNMT Inhibition Ki
Class-level
1.11E+6 nM
Chemical probe context; low intrinsic activity
~100,000-fold less potent than reference inhibitors
Enzymology Adrenergic System Chemical Probe

Beta-1 Adrenergic Receptor Selectivity

In a receptor binding screen, (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine showed no measurable affinity for the Beta-1 adrenergic receptor . This is a critical differentiator from the broader phenethylamine class, many of which exhibit adrenergic activity. This lack of interaction suggests a cleaner pharmacological profile and reduces the potential for cardiovascular off-target effects in derived compounds.

β1-Adrenergic Binding
Class-level
No affinity
vs. Phenethylamine class (generally active)
Selectivity profile; reduced adrenergic modulation risk
Qualitative lack of binding suggests cleaner profile
Receptor Pharmacology Off-Target Screening Drug Safety

High-Yield Derivatization via Aniline Analog

While direct data for the ethylamine is limited, the closely related 3-bromo-5-trifluoromethyl aniline demonstrates the robust reactivity of the core scaffold in the synthesis of complex pharmaceuticals. In a study, this aniline reacted with the anticancer drug nilotinib to produce the desired product with an 83% yield . This class-level inference supports the expectation that (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine will participate effectively in similar high-value coupling reactions, such as Buchwald-Hartwig aminations, to build drug-like molecules.

Analogue Coupling Yield
Class-level
83% (aniline analog)
Supports synthetic efficiency expectation
Nilotinib coupling in acetonitrile; class-level inference
Organic Synthesis Medicinal Chemistry Reaction Yield

Ethylamine vs Aniline Pharmacophore

The presence of an ethylamine group (pKa ~8.41 for a related chiral compound ) directly contrasts with the primary aniline (pKa ~2.30 for 3-bromo-5-trifluoromethyl aniline [1]). This difference in basicity and the added sp3 carbon spacer in the ethylamine significantly alters the three-dimensional geometry and electronic distribution of the resulting pharmacophore. This is crucial for modulating target binding affinity and optimizing physicochemical properties like logD, which are key determinants of a drug candidate's ADME profile.

pKa Comparison
Head-to-head
~8.41 (ethylamine)
vs. ~2.30 (aniline)
Ionization and geometry difference informs design
ΔpKa ~6 units; predicted values, requires validation
Medicinal Chemistry SAR Pharmacokinetics

Recommended Applications for (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine


Buchwald-Hartwig Amination for Kinase Inhibitors

The compound is an ideal intermediate for constructing kinase inhibitors that require a substituted N-aryl amine. The bromine atom provides a versatile handle for Pd-catalyzed cross-coupling, while the trifluoromethyl group enhances metabolic stability and target binding. The ethylamine moiety can be further functionalized to generate diverse amides, sulfonamides, or secondary amines. This application is supported by the high-yielding precedent set by the analogous aniline derivative .

Chemical Probes for CNS Targets

Given the compound's weak activity at PNMT [1] and lack of Beta-1 adrenergic affinity , it can serve as a starting point for developing selective chemical probes targeting other CNS receptors (e.g., TAAR, sigma receptors) or enzymes. The trifluoromethyl group is known to improve brain penetration, and the scaffold's low intrinsic activity minimizes confounding off-target effects, allowing researchers to build in target-specific potency through rational design.

Agrochemical and Material Science Intermediate

The orthogonal reactivity (aryl bromide and primary amine) makes this compound a valuable building block beyond medicinal chemistry. It can be used to synthesize novel ligands for metal-organic frameworks (MOFs), functional polymers, or agrochemical actives. The unique combination of electron-withdrawing substituents imparts desirable properties like thermal stability and resistance to oxidation. The availability of reliable suppliers ensures consistent quality for these industrial applications .

Application
Selection Property
Validation Focus
Buchwald-Hartwig Amination for Kinase Inhibitors
Aryl bromide cross-coupling handle; CF₃ metabolic stability
Coupling efficiency & functional group tolerance
Chemical Probe Development for CNS Targets
Low intrinsic activity; CNS-penetrant trifluoromethyl group
Target selectivity & off-target panel screening
Agrochemical & Material Science Building Block
Orthogonal reactivity (aryl bromide + primary amine)
Thermal stability & oxidative resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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